molecular formula C8H10O2S B13072439 Methyl 2-(5-methylthiophen-2-yl)acetate

Methyl 2-(5-methylthiophen-2-yl)acetate

Cat. No.: B13072439
M. Wt: 170.23 g/mol
InChI Key: MGFNXARHXFTKAB-UHFFFAOYSA-N
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Description

Methyl 2-(5-methylthiophen-2-yl)acetate: is an organic compound with the molecular formula C8H10O2S It is a derivative of thiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(5-methylthiophen-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of 2-methylthiophene with acetic anhydride. This reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-methylthiophen-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 2-(5-methylthiophen-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(5-methylthiophen-2-yl)acetate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-Acetyl-5-methylthiophene
  • 5-Methyl-2-thienyl methyl ketone
  • Methyl 5-methyl-2-thienyl ketone

Comparison: Methyl 2-(5-methylthiophen-2-yl)acetate is unique due to its ester functional group, which imparts different chemical properties compared to similar compounds like 2-acetyl-5-methylthiophene.

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

methyl 2-(5-methylthiophen-2-yl)acetate

InChI

InChI=1S/C8H10O2S/c1-6-3-4-7(11-6)5-8(9)10-2/h3-4H,5H2,1-2H3

InChI Key

MGFNXARHXFTKAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CC(=O)OC

Origin of Product

United States

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